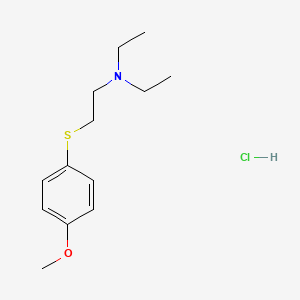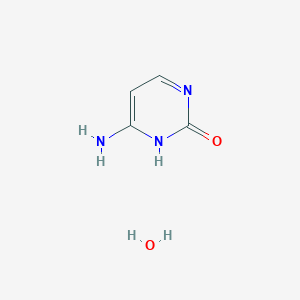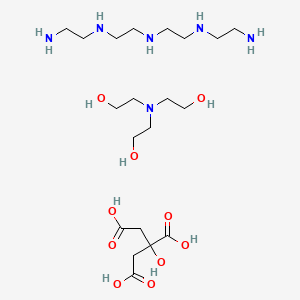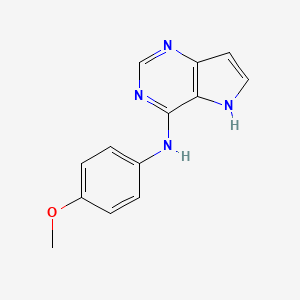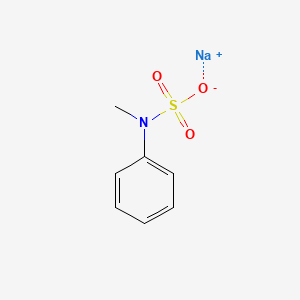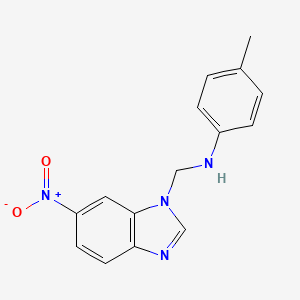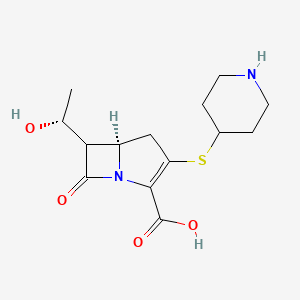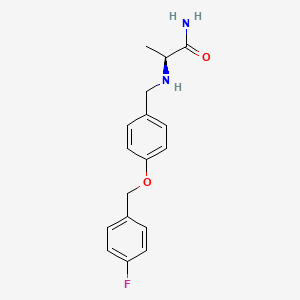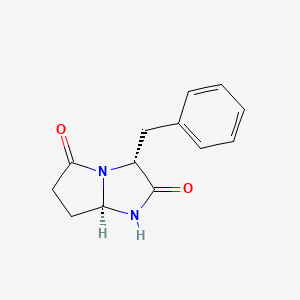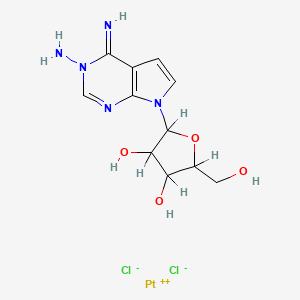
Beta-D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-glucan is a naturally occurring polysaccharide composed of glucose molecules linked by beta-glycosidic bonds. It is found in the cell walls of various organisms, including fungi, yeast, bacteria, and cereals like oats and barley. This compound-glucan is known for its bioactive properties and has been extensively studied for its health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-glucan can be synthesized through several methods, including hot water extraction, alkaline extraction, acidic extraction, enzymatic extraction, ultrasound-assisted extraction, and microwave extraction . Among these, ultrasound-assisted extraction is considered cost-effective, rapid, simple, and efficient. The extraction process involves breaking down the cell walls of the source material to release the this compound-glucan, which is then purified using techniques like ion exchange chromatography, gel filtration, and affinity chromatography.
Industrial Production Methods
In industrial settings, this compound-glucan is typically produced from sources like yeast and cereals. The production process involves fermentation, where the source material is cultured under controlled conditions to maximize the yield of this compound-glucan. The harvested material is then subjected to extraction and purification processes to obtain high-purity this compound-glucan suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Beta-D-glucan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure and properties of this compound-glucan, enhancing its solubility and bioactivity.
Common Reagents and Conditions
Oxidation: this compound-glucan can be oxidized using reagents like hydrogen peroxide or sodium periodate. This reaction introduces carboxyl groups into the molecule, increasing its solubility and reactivity.
Reduction: Reduction of this compound-glucan can be achieved using reducing agents like sodium borohydride. This reaction converts carbonyl groups to hydroxyl groups, altering the molecule’s properties.
Substitution: Substitution reactions involve replacing specific functional groups in this compound-glucan with other groups. Common reagents for substitution include sulfonyl chlorides, carboxymethyl groups, and phosphorylating agents.
Major Products Formed
The major products formed from these reactions include carboxylated this compound-glucan, reduced this compound-glucan, and various substituted derivatives. These modified forms of this compound-glucan exhibit enhanced solubility, bioactivity, and potential for various applications.
Scientific Research Applications
Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:
Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.
Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.
Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.
Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.
Mechanism of Action
Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .
Comparison with Similar Compounds
Beta-D-glucan is unique compared to other similar compounds due to its specific beta-glycosidic linkages and bioactive properties. Some similar compounds include:
Alpha-D-glucan: Unlike this compound-glucan, alpha-D-glucan has alpha-glycosidic linkages, which result in different structural and functional properties.
Chitin: Chitin is a polysaccharide found in the exoskeletons of crustaceans and insects. It has a different chemical structure and is primarily used in the production of chitosan.
Cellulose: Cellulose is a polysaccharide found in the cell walls of plants.
This compound-glucan stands out due to its immunomodulatory effects and wide range of applications in various fields.
Properties
CAS No. |
1020518-89-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2 |
InChI Key |
RHCSKNNOAZULRK-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


